molecular formula C8H14FNO4 B6232488 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid CAS No. 1208231-33-7

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid

Cat. No.: B6232488
CAS No.: 1208231-33-7
M. Wt: 207.20 g/mol
InChI Key: PQTDAIHXUZZXQM-RXMQYKEDSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom on the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by fluorination using appropriate fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amino acid, while coupling reactions result in the formation of peptides.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of fluorinated peptides and other complex molecules.

    Biology: Studied for its potential role in modifying protein structures and functions.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid involves its incorporation into peptides or proteins, where the fluorine atom can influence the molecule’s properties. The presence of the fluorine atom can affect the molecule’s stability, reactivity, and interactions with other molecules. The Boc protecting group allows for selective deprotection and subsequent reactions at the amino group .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-bromopropanoic acid: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. Fluorine atoms can enhance the stability and bioavailability of compounds, making them valuable in pharmaceutical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid involves the protection of the amine group, followed by the introduction of the fluorine atom and the deprotection of the amine group.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "sodium fluoride", "tert-butanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl chloroformate in the presence of sodium hydroxide to form (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid", "Addition of sodium fluoride to (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid in the presence of tert-butanol and diethyl ether to introduce the fluorine atom and form (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid", "Deprotection of the amine group of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid with hydrochloric acid to obtain the final product, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid" ] }

CAS No.

1208231-33-7

Molecular Formula

C8H14FNO4

Molecular Weight

207.20 g/mol

IUPAC Name

(2S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1

InChI Key

PQTDAIHXUZZXQM-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CF)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CF)C(=O)O

Purity

95

Origin of Product

United States

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